Product packaging for 4-Fluoro-3-(piperidin-4-yl)-1H-indole(Cat. No.:CAS No. 173150-61-3)

4-Fluoro-3-(piperidin-4-yl)-1H-indole

Cat. No.: B184672
CAS No.: 173150-61-3
M. Wt: 218.27 g/mol
InChI Key: DEIYMTQMNDLJHX-UHFFFAOYSA-N
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Description

4-Fluoro-3-(piperidin-4-yl)-1H-indole (CAS 173150-61-3) is a chemical compound with the molecular formula C13H15FN2 and a molecular weight of 218.27 g/mol . It serves as a key synthetic building block in medicinal chemistry due to its unique structural features, which combine an indole scaffold with a piperidine ring and a fluorine substituent . This specific architecture makes it a valuable precursor for constructing complex molecules with targeted biological activities. Its primary research application is as a versatile scaffold in drug discovery projects. The 3-piperidin-4-yl-1H-indole core has been identified as a novel antimalarial chemotype, with research showing its potential for generating lead compounds active against Plasmodium falciparum ,- the parasite responsible for malaria . Furthermore, indole derivatives, in general, are of immense interest in pharmaceutical research because they are known to exhibit a wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . The incorporation of the fluorine atom and the piperidine moiety are crucial for modulating the compound's reactivity, binding affinity, and physicochemical properties, thereby facilitating the exploration of novel therapeutic agents and functional materials . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15FN2 B184672 4-Fluoro-3-(piperidin-4-yl)-1H-indole CAS No. 173150-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-piperidin-4-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2/c14-11-2-1-3-12-13(11)10(8-16-12)9-4-6-15-7-5-9/h1-3,8-9,15-16H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIYMTQMNDLJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=C2C(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571704
Record name 4-Fluoro-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173150-61-3
Record name 4-Fluoro-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Fluoro Piperidinyl Indole Derivatives

Established Synthetic Pathways for Indole (B1671886) Core Formation

The creation of the indole ring system is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable access to this scaffold. youtube.comnih.gov For the target compound, adaptations of the Fischer indole synthesis and methodologies involving reductive cyclization are particularly relevant.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used and versatile methods for preparing indoles. byjus.comwikipedia.orgthermofisher.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. byjus.comthermofisher.com

To construct the 4-fluoro-3-(piperidin-4-yl)-1H-indole skeleton via the Fischer synthesis, specific precursors are required. The synthesis would commence with (3-fluorophenyl)hydrazine (B1330474) and a protected form of 4-piperidone (B1582916). The protection of the piperidine (B6355638) nitrogen, often with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, is crucial to prevent its basic nitrogen from interfering with the acidic reaction conditions.

The reaction is typically carried out by heating the precursors in the presence of a Brønsted acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or a Lewis acid like zinc chloride (ZnCl₂) or polyphosphoric acid (PPA). wikipedia.org The choice of catalyst and solvent can influence the reaction's efficiency and selectivity. thermofisher.com Continuous flow systems have also been developed to improve heat transfer and control reaction times, potentially increasing yields and reducing byproducts. nih.gov

Table 1: Typical Precursors and Conditions for Fischer Indole Synthesis
Aryl ComponentCarbonyl ComponentCommon Acid CatalystsGeneral Conditions
(3-Fluorophenyl)hydrazineN-Boc-4-piperidonePolyphosphoric Acid (PPA)Heating
(3-Fluorophenyl)hydrazineN-Cbz-4-piperidoneZinc Chloride (ZnCl₂)Heating in a high-boiling solvent
(3-Fluorophenyl)hydrazine Hydrochloride4-PiperidoneSulfuric Acid (H₂SO₄)Reflux in alcohol

The mechanism of the Fischer indole synthesis is a well-studied, multi-step process. byjus.comwikipedia.org It begins with the formation of the phenylhydrazone from the reaction of (3-fluorophenyl)hydrazine and the ketone. wikipedia.org Following protonation, the hydrazone tautomerizes to its enamine form. byjus.com The key step is an irreversible nih.govnih.gov-sigmatropic rearrangement of the protonated enamine, which breaks the weak N-N bond and forms a new C-C bond. wikipedia.org The resulting di-imine intermediate then undergoes cyclization and elimination of an ammonia (B1221849) molecule, driven by the formation of the stable aromatic indole ring. byjus.comwikipedia.org

The presence of a fluorine atom on the phenylhydrazine (B124118) ring introduces significant electronic effects. As an electron-withdrawing group, the fluorine atom deactivates the aromatic ring, which can hinder the nih.govnih.gov-sigmatropic rearrangement—the rate-determining step of the synthesis. youtube.com Consequently, the synthesis of fluoro-indoles may require more forceful conditions, such as higher temperatures or stronger acids, compared to their non-fluorinated counterparts. youtube.com

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org This reaction allows for the substitution of a hydrogen atom by a nucleophile carrying a leaving group at the nucleophilic carbon. organic-chemistry.org It is particularly effective for nitroarenes, where the nitro group strongly activates the ring toward nucleophilic attack at the ortho and para positions. wikipedia.org

A synthetic strategy for 4-fluoroindole (B1304775), the core of the target molecule, can be envisioned starting from 2-fluoro-6-nitrotoluene (B1294474). google.com A common approach, analogous to the Leimgruber-Batcho indole synthesis, involves creating the pyrrole (B145914) ring portion through condensation and subsequent cyclization.

The initial step involves reacting 2-fluoro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction forms an enamine intermediate, (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylethenamine. google.com This key intermediate contains the necessary atoms and substitution pattern for the subsequent cyclization. google.com

The crucial transformation is the reductive cyclization of the nitro-enamine intermediate. google.com This is typically achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C). google.comnih.gov During this process, the nitro group is reduced to an amine, which then spontaneously attacks the enamine double bond to form the five-membered pyrrole ring, yielding 4-fluoroindole after elimination. google.comresearchgate.net Once the 4-fluoroindole core is synthesized, the piperidin-4-yl group can be introduced at the C3 position using various methods, such as a Friedel-Crafts-type reaction with a protected piperidone derivative followed by reduction.

Vicarious Nucleophilic Substitution (VNS) Reactions

Strategies for Fluorine Incorporation

The introduction of fluorine into organic molecules is a key strategy in medicinal chemistry. nih.gov For a complex target like this compound, fluorine can be incorporated either by using a fluorinated starting material, as described in the Fischer and VNS pathways, or through late-stage fluorination of a non-fluorinated intermediate. nih.govucla.edu

Versatile synthetic strategies often focus on building the molecule from fluorinated blocks. nih.govacs.org For instance, a pre-formed 4-fluoroindole could be coupled with a piperidine derivative. Alternatively, an indole core could be functionalized with a pre-synthesized 4-fluoropiperidine (B2509456) moiety. nih.gov

Another approach is the direct fluorination of a precursor molecule. This can be achieved through nucleophilic or electrophilic fluorination methods. Nucleophilic fluorination involves displacing a suitable leaving group (e.g., a hydroxyl or tosyl group) with a fluoride (B91410) ion source. ucla.edu Electrophilic fluorination, using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, can introduce a fluorine atom onto an electron-rich position of the indole ring, although controlling regioselectivity can be challenging.

Electrophilic Fluorination Approaches

Electrophilic fluorination is a primary method for introducing a fluorine atom directly onto an existing indole scaffold. This approach utilizes reagents that act as an electrophilic source of fluorine ("F+"). wikipedia.org These reagents, often containing a nitrogen-fluorine (N-F) bond, have become common due to their relative stability, safety, and ease of handling compared to elemental fluorine. wikipedia.orgnih.gov The inherent electron-rich nature of the indole ring makes it susceptible to electrophilic attack, with the C3 position being the most reactive site. bhu.ac.in

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor. wikipedia.orgjuniperpublishers.com Selectfluor is noted for its ability to fluorinate a wide array of electron-rich carbon centers under mild conditions and is soluble in various solvents, including water. msu.edu

An efficient method for the difluorohydroxylation of substituted indoles has been developed using Selectfluor, which regioselectively fluorinates the indole ring at the C3 position. acs.org Anodic fluorination of N-acetyl-3-substituted indoles can also produce difluorinated intermediates, which can then be treated with a base to yield monofluoroindole derivatives. researchgate.net

Table 1: Common Electrophilic Fluorinating Agents

Reagent NameAbbreviationTypical Use
N-fluorobenzenesulfonimideNFSIEffective fluorinating agent for various nucleophiles. wikipedia.org
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)SelectfluorHighly efficient and versatile reagent for electron-rich substrates. wikipedia.orgmsu.edu
N-fluoro-o-benzenedisulfonimideNFOBSAn effective N-F reagent used for fluorinating carbanions. wikipedia.org

Directed C-H Fluorination Methodologies

While the C3 position of indole is intrinsically the most nucleophilic, achieving fluorination at other positions, such as C4, requires overcoming this natural reactivity. bhu.ac.inchim.it Directed C-H functionalization provides a powerful strategy to achieve site-selectivity. This is accomplished by installing a directing group (DG) on the indole, typically at the N1 position, which coordinates to a metal catalyst and directs the C-H activation and subsequent functionalization to a specific, often less reactive, position. chim.it

Various directing groups, such as N-(2-pyridyl)sulfonyl, have been successfully used for C2-alkenylation of indoles. chim.it For functionalization at the benzene (B151609) core of the indole, different strategies are needed. Palladium-catalyzed reactions using a transient directing group have enabled the C4-alkynylation of indoles. acs.org Similarly, rhodium catalysis with a thioether directing group has been shown to achieve selective C4 C-H alkenylation. acs.org

Recent research has demonstrated that a palladium-catalyzed process can achieve dual C-H functionalization at both the C2 and C3 positions of indoles using fluorinated imidoyl chlorides as synthons, leading to fluorinated isocryptolepine analogues. nih.govnih.gov Another approach involves a catalyst-controlled system where a 3-acyl amide group can act as a versatile directing group. Depending on the catalyst (Rh(I) vs. Ir(III)), the reaction can be directed to either undergo a 1,2-acyl migration followed by functionalization or direct C2-functionalization, demonstrating a high level of site-selectivity. chemrxiv.org For direct C-H fluorination, Selectfluor has been used in a transition-metal-free synthesis to produce 3-heteroaryl-fluorooxindoles. nih.gov

Fluorination on the Piperidine Moiety

Methods for the synthesis of fluorinated piperidines often start from readily available precursors like fluoropyridines or dihydropyridinones. acs.orgnih.gov A common challenge in the hydrogenation of fluoropyridines to produce fluorinated piperidines is the competing hydrodefluorination side reaction. nih.govacs.org To overcome this, a one-pot dearomatization-hydrogenation (DAH) process has been developed. nih.govsciencedaily.com This method first dearomatizes the fluorinated pyridine (B92270) using a catalyst, followed by hydrogenation, which provides highly diastereoselective access to all-cis-(multi)fluorinated piperidines. nih.govresearchgate.net

Another approach involves the use of specific nucleophilic fluorination reagents. For instance, DMPU/HF has been shown to be an effective reagent for the diastereoselective synthesis of 4-fluoropiperidines via a fluoro-Prins reaction, offering higher yields and better diastereoselectivity compared to traditional reagents like pyridine/HF. nih.gov The synthesis of conformationally restricted fluorinated piperidine analogues has also been achieved through methods like deoxofluorination of precursor alcohols. thieme-connect.com

Table 2: Selected Methods for Piperidine Fluorination

MethodPrecursorReagent/CatalystKey Feature
Dearomatization-Hydrogenation (DAH)FluoropyridinesRhodium complexHighly diastereoselective access to all-cis-fluorinated piperidines. nih.govsciencedaily.com
Heterogeneous HydrogenationFluoropyridinesPd(OH)₂ on carbon with HClRobust method tolerant of air and moisture, allowing for chemoselective reduction. nih.govacs.org
Fluoro-Prins ReactionHomoallylic aminesDMPU/HFDiastereoselective synthesis of 4-fluoropiperidines. nih.gov
DeoxofluorinationPiperidine alcoholsDAST or other fluorinating agentsIntroduction of fluorine via nucleophilic substitution of a hydroxyl group. thieme-connect.com

Derivatization and Functionalization of the Piperidine Ring

Once the core this compound structure is synthesized, the piperidine ring offers a site for further modification to explore structure-activity relationships. The secondary amine of the piperidine is a key handle for derivatization.

A common functionalization is N-alkylation. N-alkylated piperidines are found in many pharmaceutical agents, making this a desirable modification. researchgate.net For example, fluorinated piperidine hydrochloride derivatives can be used in a modified Mannich reaction with 1,3-dioxolane (B20135) to synthesize analogues of drugs like Dyclonine and Eperisone. nih.gov

In situ protection of the piperidine nitrogen is often employed during synthesis to facilitate purification, using groups like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc). nih.govacs.org These protecting groups can be removed and replaced with other functional groups as needed. The synthesis of enantioenriched fluorinated piperidines has also been achieved by using chiral auxiliaries, which can be cleaved to provide access to specific stereoisomers for further derivatization. nih.govacs.org

Industrial Scale Production Considerations

Scaling up the synthesis of complex molecules like this compound from the laboratory to an industrial setting requires addressing challenges related to efficiency, safety, cost, and environmental impact. researchgate.net Key considerations include the adoption of advanced manufacturing techniques and adherence to green chemistry principles. tandfonline.comnih.govtandfonline.com

Continuous flow synthesis has emerged as a powerful technology for pharmaceutical manufacturing, offering significant advantages over traditional batch processing. nih.govmdpi.com In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.netuc.pt

This technology is particularly well-suited for indole synthesis, including methods like the Fischer indole synthesis, which can be intensified under high-temperature and high-pressure conditions in a flow reactor to dramatically reduce reaction times and increase productivity. mdpi.com Flow chemistry enhances safety by minimizing the volume of hazardous reagents at any given time and improves heat transfer, which is critical for highly exothermic or temperature-sensitive reactions. nih.gov Multistep sequences, such as a sequential thiazole (B1198619) formation, deketalization, and Fischer indole synthesis, can be performed in an uninterrupted continuous flow process, generating complex molecules efficiently without the need to isolate intermediates. nih.gov

Pharmaceutical manufacturing is notoriously solvent-intensive, with solvents often accounting for a significant portion of the total mass in a production process and contributing heavily to the waste stream. acsgcipr.orgconsensus.app Therefore, solvent recovery and recycling are critical components of sustainable and cost-effective industrial production. seppure.comsolventwasher.com

Implementing on-site solvent recyclers can reduce solvent purchase and disposal costs by up to 90% and decrease hazardous waste generation significantly. seppure.com Technologies for solvent recovery include distillation, membrane separation techniques like nanofiltration, and adsorption. consensus.appsolventwasher.com Nanofiltration, for instance, can be integrated directly into a continuous-flow process for in-situ solvent recycling, which also helps to concentrate the product stream. consensus.app These green chemistry approaches not only lower the environmental footprint and operational costs but also help manufacturers comply with increasingly strict environmental regulations. tandfonline.comseppure.com

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for this compound is contingent upon several factors, including the availability of starting materials, the desired scale of the reaction, and the tolerance of functional groups to the reaction conditions. A comparative analysis of the primary synthetic strategies highlights their respective advantages and limitations.

The direct functionalization of 4-fluoroindole with 4-piperidone represents a highly convergent and efficient approach. Its primary advantage lies in the use of readily available starting materials and a relatively straightforward reaction sequence. The yield for a similar synthesis of 6-fluoro-3-(piperidin-4-yl)-1H-indole via hydrogenation has been reported to be around 51%. Optimization of reaction parameters such as hydrogen pressure and reaction time could potentially improve this yield.

Palladium-catalyzed methods, while often offering mild reaction conditions and high functional group tolerance, may necessitate the use of expensive catalysts and ligands. The synthesis of the necessary precursors for a cross-coupling approach can also be complex. However, for small-scale synthesis and in cases where mild conditions are paramount, this can be a viable option.

A summary of the comparative analysis is presented in the table below:

Synthetic RouteStarting MaterialsKey StepsAdvantagesDisadvantages
Direct Functionalization 4-Fluoroindole, 4-PiperidoneAcid-catalyzed condensation, HydrogenationConvergent, Readily available starting materialsModerate yields reported for similar compounds
Fischer Indole Synthesis (3-Fluorophenyl)hydrazine, 1-(Piperidin-4-yl)ethan-1-oneHydrazone formation, Acid-catalyzed cyclizationWidely applicable, RobustHarsh reaction conditions, Potential for side products organic-chemistry.org
Palladium-Catalyzed Cross-Coupling Substituted o-haloaniline, Piperidine precursorBuchwald-Hartwig amination, CyclizationMild reaction conditions, High functional group toleranceExpensive catalysts, Multi-step precursor synthesis

Medicinal Chemistry and Pharmacological Evaluation

Broad Spectrum Biological Activities of Fluoro-Indole Derivatives

The unique structural features of fluoro-indole derivatives have rendered them versatile pharmacophores, capable of interacting with a wide array of biological targets. This has led to the discovery of their potential in treating a range of diseases, from infectious and inflammatory conditions to cancer and neurological disorders.

Antimicrobial Efficacy

The rise of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Fluoro-indole derivatives have shown promise in this area, exhibiting activity against both bacterial and fungal strains.

Several studies have highlighted the antibacterial potential of fluoro-indole derivatives. For instance, a series of novel indole-based compounds have been synthesized and evaluated for their efficacy against various bacterial strains. Research has shown that certain fluoro-indole derivatives exhibit significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The introduction of a fluorine atom can enhance the antibacterial potency of the indole (B1671886) scaffold.

A study on novel effective fluorinated benzothiophene-indole hybrid antibacterials demonstrated activity against S. aureus and MRSA strains. For example, specific compounds within this class showed minimal inhibitory concentration (MIC) values indicating potent antibacterial effects mdpi.com. Another study on synthetic indole derivatives identified a compound, SMJ-2, as being effective against multidrug-resistant gram-positive bacteria by inhibiting their respiratory metabolism researchgate.net.

Compound ClassBacterial Strain(s)Key FindingsReference
Fluorinated Benzothiophene-Indole HybridsS. aureus, MRSASubstituent-dependent activities with promising lead compounds identified. mdpi.com
Synthetic Indole Derivatives (SMJ-2)Multidrug-resistant Gram-positive bacteriaInhibits respiratory metabolism and disrupts membrane potential. researchgate.net
3-(5-Fluoropyridine-3-yl)-2-oxazolidinone DerivativesGram-positive bacteriaExhibited an 8-fold stronger inhibitory effect than linezolid against certain strains. nih.gov

In addition to their antibacterial properties, fluoro-indole derivatives have also been investigated for their antifungal efficacy. The structural modifications, including the position of the fluorine atom, play a crucial role in determining the antifungal spectrum and potency.

Research into 3-(3-fluoro-4-piperazine-1-phenyl)-1,3-oxazolidin-2-ones, a class of compounds containing a fluoro-phenyl group, revealed potential antifungal activity against Aspergillus flavus researchgate.netresearchgate.net. Similarly, studies on 3-indolyl-3-hydroxy oxindole derivatives have shown that the introduction of halogen substituents, including fluorine, is crucial for good antifungal activity against various plant pathogenic fungi nih.gov.

Compound ClassFungal Strain(s)Key FindingsReference
3-(3-fluoro-4-piperazine-1-phenyl)-1,3-oxazolidin-2-onesAspergillus flavusShowed potential inhibition comparable to standard oxytetracycline. researchgate.netresearchgate.net
3-Indolyl-3-Hydroxy Oxindole DerivativesPlant pathogenic fungiHalogen substitution is crucial for antifungal activity. nih.gov

Anticancer Research

The development of novel anticancer agents is a cornerstone of oncological research. Fluoro-indole derivatives have been identified as a promising class of compounds with the ability to inhibit the proliferation of various cancer cell lines. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and anti-angiogenic effects.

For instance, new N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles have demonstrated antiproliferative efficacy in various cancer models, with some derivatives showing IC50 values below those of clinically used multikinase inhibitors nih.gov. Furthermore, indole-based 4,5-dihydroisoxazole derivatives have shown selectivity toward leukemia cells acs.org.

Compound ClassCancer Cell Line(s)Key FindingsReference
N-Alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrilesHCT-116 colon cancer cellsInhibition of tumor cell proliferation at sub-micromolar concentrations. nih.gov
Indole-Based 4,5-Dihydroisoxazole DerivativesLeukemia Jurkat and HL-60 cellsHigh selectivity toward leukemia cells with minimal toxicity to noncancerous cells. acs.org
Indole-Based 1,3,4-OxadiazolesHCT116, A549, A375Significant anticancer activity, with one compound showing potent EGFR inhibition. mdpi.com

Neurological Disorders and Central Nervous System (CNS) Activity

The blood-brain barrier presents a significant challenge for the delivery of drugs to the central nervous system. The lipophilic nature of fluorine can enhance the ability of indole derivatives to cross this barrier, making them attractive candidates for the treatment of neurological disorders.

Several fluorine-containing 3-substituted indol-2-ones have been synthesized and tested for their CNS activities, demonstrating analgesic and anticonvulsant effects in mice nih.gov. Furthermore, a series of 3-piperidin-4-yl-1H-indoles, a scaffold related to the compound of interest, has been explored for its potential in developing novel antimalarial chemotypes, which can sometimes have implications for neurological applications due to the CNS effects of malaria nih.gov.

Compound ClassCNS ActivityKey FindingsReference
Fluorine-Containing 3-substituted indol-2-onesAnalgesic, AnticonvulsantShowed CNS depressant activities in mice. nih.gov
3-Piperidin-4-yl-1H-indolesAntimalarialIdentified a new compound with lead-like properties for further optimization. nih.gov
S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)- nih.govbiomedpharmajournal.orgacs.orgoxadiazol-5-yl]-piperidin-1-yl}-methanoneAntipsychotic-like, ProcognitivePositive allosteric modulator of metabotropic glutamate receptor subtype 5. nih.gov

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Fluoro-indole derivatives have demonstrated potential as both anti-inflammatory and antioxidant agents.

A series of 3-(2-trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles were found to be potent inhibitors of nitric oxide production and exhibited anti-inflammatory effects in rodent models nih.gov. In terms of antioxidant activity, novel indole-based analogs of melatonin have been synthesized, with some halogenated derivatives showing increased antioxidant activity mdpi.com.

Compound ClassPropertyKey FindingsReference
3-(2-Trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indolesAnti-inflammatoryPotent inhibition of NO production and efficacy in rodent inflammation models. nih.gov
Indole-Based Melatonin AnalogsAntioxidantHalogenated aromatic side chains increased antioxidant activity. mdpi.com
Chalcogen-indolizines with fluorine groupsAntioxidantDemonstrated ferric ion reducing antioxidant power and reduced protein carbonylation and lipid peroxidation. peerj.com

Antimalarial Chemotypes

The 3-piperidin-4-yl-1H-indole scaffold has been identified as a novel and promising chemotype for the development of new antimalarial drugs. nih.gov This discovery originated from a high-throughput screening (HTS) of a diverse chemical library against the malaria parasite, Plasmodium falciparum. nih.gov Subsequent synthetic exploration led to the creation of a series of 38 compounds based on this core structure to investigate their anti-parasitic activity. nih.gov

Structure-activity relationship (SAR) studies revealed that the 3-piperidin-4-yl-1H-indole core is generally intolerant to most modifications on the piperidine (B6355638) nitrogen. nih.gov Despite this limitation, researchers were able to identify a lead compound, (4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone) , which demonstrated significant antimalarial activity. This compound exhibits lead-like properties and is effective against both drug-sensitive and drug-resistant strains of P. falciparum. nih.gov It also shows selectivity for the malaria parasite and does not exhibit cross-resistance with chloroquine, a common antimalarial drug to which resistance has developed. nih.gov These findings underscore the potential of this scaffold as a starting point for optimization into new, affordable antimalarial therapies. nih.gov

Table 1: Antimalarial Activity of Lead Compound Based on the 3-(Piperidin-4-yl)-1H-indole Scaffold
CompoundMolecular Weight (MW)cLogPAntimalarial Activity (EC50)Reference
(4-(1H-indol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone3052.42~ 3 µM nih.gov

Antiviral Potency

While direct antiviral studies on 4-Fluoro-3-(piperidin-4-yl)-1H-indole have not been extensively reported, its potential antiviral activity can be inferred from its interaction with the sigma-1 (σ1) receptor. The σ1 receptor has been identified as a host protein that plays a role in the replication of SARS-CoV-2, the virus responsible for COVID-19. nih.gov Research has shown that ligands which bind to the σ1 receptor are capable of exerting antiviral activity, representing a promising, albeit indirect, therapeutic strategy. nih.gov Given that indole derivatives containing a piperidine moiety are known to interact with sigma receptors, this suggests a potential avenue for the investigation of this compound and related compounds as antiviral agents. Further research is required to establish a direct link and to evaluate the efficacy of this specific compound against viral targets.

Receptor and Enzyme Target Interactions

The pharmacological effects of this compound are largely determined by its binding affinities for various neuroreceptors. The indole and piperidine moieties are common pharmacophores that interact with serotonin (B10506), dopamine (B1211576), and sigma receptors, among others.

Serotonin Receptor Modulation (e.g., 5-HT1A, 5-HT1D, 5-HT2A)

The fluorination of indole-based piperidine derivatives has been explored as a strategy to modulate their affinity and selectivity for serotonin (5-HT) receptors. Specifically, the fluorination of 3-(3-(piperidin-1-yl)propyl)indoles has been shown to produce selective ligands for the human 5-HT1D receptor. acs.org The incorporation of fluorine into these structures can significantly lower the pKa of the basic nitrogen atom, a chemical modification that has been demonstrated to improve the pharmacokinetic profile of these compounds. acs.org

Furthermore, a related compound, 1-(4-fluoro-5-methoxyindol-3-yl)pyrrolidine , was identified as a potent agonist for the 5-HT1A receptor. nih.gov While specific binding data for this compound is not detailed in the available literature, the findings from these analogous structures suggest that it may possess significant affinity for serotonin receptor subtypes, particularly 5-HT1A and 5-HT1D.

Dopamine Receptor Affinities (e.g., D1, D2, D4)

The development of ligands with high affinity and selectivity for specific dopamine receptor subtypes is a key objective in the treatment of various neuropsychiatric disorders. Research into fluorinated piperidine scaffolds has led to the discovery of potent dopamine D4 receptor antagonists. d-nb.infonih.gov A series of 4,4-difluoropiperidine ether-based compounds were synthesized and evaluated, leading to the identification of a compound with exceptional binding affinity for the D4 receptor and remarkable selectivity over other dopamine receptor subtypes (D1, D2, D3, and D5). d-nb.infonih.gov

Although these compounds are structurally distinct from this compound, they highlight the importance of the fluorinated piperidine motif for achieving high D4 receptor affinity and selectivity. This makes the this compound scaffold an area of interest for the development of novel D4 receptor ligands. d-nb.info

Adrenoceptor Interaction (e.g., alpha1)

A review of the current scientific literature did not yield specific research findings on the interaction of this compound or its close analogues with adrenoceptors, including the alpha1 subtype.

Sigma Receptor Ligand Development (e.g., σ1, σ2)

The indole scaffold is a well-established template for the development of high-affinity sigma (σ) receptor ligands. nih.gov Sigma receptors, divided into σ1 and σ2 subtypes, are implicated in a wide range of cellular functions and are targets for cancer, neurodegenerative diseases, and pain. nih.gov Indole derivatives bearing a piperidine or a related cyclic amine have been functionalized to create potent and selective sigma receptor ligands. nih.govunito.it

SAR studies on a series of novel indole-based analogues have identified compounds with nanomolar affinity for the σ2 receptor and significant selectivity over the σ1 subtype. nih.gov Notably, the introduction of a 4-fluorophenyl ring at the C-3 position of the indole core, combined with a distal cyclic amine, resulted in a compound with high σ2 receptor affinity (Ki = 2.4 nM) and a selectivity of nearly 400-fold over the σ1 receptor. nih.gov These findings demonstrate that the 4-fluoro-indole moiety is a key structural feature for achieving potent and selective σ2 receptor ligands.

Table 2: Sigma Receptor Binding Affinities of Representative Indole-Based Ligands
Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ1/σ2)Reference
Compound 4c1393.6638 nih.gov
Compound 9f (with 4-fluorophenyl at C-3)9492.4395 nih.gov
Siramesine-like Compound 1951.330.2~1.7 acs.org
Indole-based Compound 2948851.1~9.5 acs.org

Cannabinoid Receptor Binding (e.g., CB1, CB2)

The endocannabinoid system, primarily composed of cannabinoid receptors CB1 and CB2, is a significant target for therapeutic intervention in a range of conditions, including pain, inflammation, and neurological disorders. The indole ring is a common feature in many synthetic cannabinoid receptor ligands.

While direct binding affinity data for this compound at CB1 and CB2 receptors is not extensively documented in publicly available research, the structural motif is present in related compounds designed as cannabinoid receptor probes. For instance, a radiolabeled analog, N-(4-[18F]Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide ([18F]PipISB), has been developed for positron emission tomography (PET) imaging of CB1 receptors in the brain nih.gov. This suggests that the core indole-piperidine structure can be adapted to interact with the cannabinoid system.

Structure-activity relationship (SAR) studies on other series of indole-derived cannabinoids have shown that modifications at the indole nitrogen, the C3 position, and the piperidine ring can significantly influence binding affinity and selectivity for CB1 and CB2 receptors limef.comresearchgate.net. For example, substitutions on the indole core can be detrimental or beneficial to binding depending on the position. Halogen substitutions at the 5-position of the indole ring have been reported to be detrimental to binding and functional activity for some synthetic cannabinoids, whereas substitutions at other positions can maintain high affinity mdpi.com.

Table 1: Cannabinoid Receptor Binding of Representative Indole Derivatives

Compound Target Binding Affinity (Ki)
WIN 55,212-2 CB1/CB2 High affinity (agonist)
Rimonabant CB1 High affinity (inverse agonist)
[18F]PipISB CB1 Used for PET imaging

Histone Methyltransferase EZH2 Inhibition

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is a component of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation and has emerged as a promising target in oncology. Several small molecule inhibitors of EZH2 feature an indole scaffold.

Research into indole-based EZH2 inhibitors has led to the discovery of potent compounds like CPI-169, which demonstrates nanomolar biochemical potency researchgate.netnih.gov. The development of these inhibitors often involves extensive SAR studies to optimize their efficacy and pharmacokinetic properties. For example, the partial saturation of an indole to an indoline (B122111) core has been explored to improve solubility and metabolic stability while maintaining nanomolar activity against EZH2 researchgate.net.

While there is no specific data on the EZH2 inhibitory activity of this compound, studies on related compounds provide insights. For instance, replacing an aza-indole with a fluoro-indole in one series of EZH2 inhibitors resulted in decreased cellular activity, suggesting that the electronic properties of the indole ring are critical for potent inhibition nih.gov. This highlights the nuanced effects of substitutions on the indole core in the design of EZH2 inhibitors. Further investigation would be necessary to determine the potential of the this compound scaffold in this context.

Table 2: Activity of Representative Indole-Based EZH2 Inhibitors

Compound EZH2 IC50 Cellular EC50
CPI-169 2 nM 80 nM researchgate.net
GSK126 0.5-3 nM 19-99 nM
Tazemetostat (EPZ-6438) 2.5 nM 11 nM

CFTR Potentiation

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a chloride ion channel, and mutations in the CFTR gene cause cystic fibrosis. CFTR potentiators are a class of drugs that increase the channel opening probability of the CFTR protein at the cell surface.

Various chemical scaffolds have been investigated for their ability to potentiate CFTR function plos.orgnih.gov. Indole derivatives have been explored as CFTR modulators, as evidenced by patent applications covering such compounds google.comgoogle.com. Additionally, structurally related spiro[piperidine-4,1-pyrido[3,4-b]indole] compounds have been identified as co-potentiators that can work synergistically with other CFTR potentiators researchgate.net.

However, there is no direct scientific literature available that evaluates the specific activity of this compound as a CFTR potentiator. High-throughput screening campaigns are often employed to identify novel CFTR modulators, and such studies would be necessary to determine if this particular indole derivative possesses any activity at the CFTR channel nih.govnih.govmdpi.com.

Table 4: Examples of Indole-Related CFTR Modulators

Compound Class Activity
Indole derivatives Patented as CFTR modulators google.comgoogle.com
Spiro[piperidine-4,1-pyrido[3,4-b]indoles] Co-potentiators researchgate.net

Protein Kinase Inhibition (e.g., Lck kinase)

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer, making them important drug targets. The indole nucleus is a privileged scaffold in the design of protein kinase inhibitors nih.gov.

Indole-based compounds have been developed to inhibit a wide range of kinases, including receptor tyrosine kinases like VEGFR and EGFR, as well as intracellular kinases nih.govacs.orgmdpi.com. For instance, 3-substituted indolin-2-ones have been designed as selective inhibitors of various receptor tyrosine kinases acs.org.

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of protein tyrosine kinases and is essential for T-cell signaling. Inhibitors of Lck have potential applications in autoimmune diseases and other immune-related disorders scbt.com. While there is no specific evidence of this compound being an Lck inhibitor, the indole scaffold is present in numerous kinase inhibitors, and its potential for Lck inhibition would need to be determined through targeted screening and SAR studies.

Table 5: Examples of Indole-Based Kinase Inhibitors

Compound Target Kinase(s)
Sunitinib VEGFR, PDGFR, c-KIT
Axitinib VEGFR
BMS-695735 IGF-1R nih.gov

Structure Activity Relationship Sar Studies

Impact of Fluorine Position on Biological Activity

The strategic placement of a fluorine atom on the indole (B1671886) ring of 4-Fluoro-3-(piperidin-4-yl)-1H-indole is a key determinant of its pharmacological profile. This is due to fluorine's unique electronic properties and its ability to influence how the molecule interacts with biological targets.

Regioselectivity and Electronic Effects of Fluoro Substitution

The position of the fluorine atom on the indole nucleus significantly alters the molecule's electronic properties, which in turn affects its biological activity. tandfonline.com Fluorine is the most electronegative element, and its introduction into an organic molecule can cause a profound pharmacological effect. tandfonline.com This is because fluorine's high electronegativity can alter the physicochemical properties of the compound. tandfonline.com

For instance, the local electronic density at the 4-position of the indole ring may have a more substantial effect on the electronic transition dipole moment of the indole chromophore. nih.gov This suggests that substituting at this position can tune the molecule's absorption and emission wavelengths. nih.gov The presence of an electron-withdrawing group like fluorine on the indole ring can lower its reactivity. researchgate.net

Furthermore, the stability of fluorinated indoles can be an issue. For example, 6-(fluoromethyl)indole and 6-(difluoromethyl)indole show varying degrees of stability, with the difluoromethyl derivative being more stable. acs.org

Influence on Binding Affinity and Selectivity

The position of the fluorine atom can significantly influence a molecule's binding affinity for its target protein. tandfonline.com Selective placement of fluorine can enhance this affinity. tandfonline.com For example, in a series of thrombin inhibitors, a 4-fluorobenzyl derivative showed five times better inhibition than the non-fluorinated version. tandfonline.com This was attributed to close contacts between the fluorine atom and the enzyme's hydrophobic pocket. tandfonline.com

In the context of G-protein coupled receptor 44 (GPR44) antagonists, an ortho-fluoro derivative of an indole-based compound demonstrated the best binding potential, with a significantly higher affinity than the meta- and para-fluoro derivatives. mdpi.com Similarly, for cannabinoid CB1 receptor ligands, strategic fluorination is used to lower lipophilicity without compromising binding affinity, which is crucial for brain imaging agents. nih.govnih.gov

The introduction of fluorine can also enhance cell penetration due to increased lipophilicity, which has been observed in fluoroquinolone antibacterials. tandfonline.com

Modifications of the Piperidine (B6355638) Ring and N-Substitutions

The piperidine ring and its nitrogen substituent are crucial for the biological activity of this compound. Modifications in this region can significantly impact receptor binding, potency, and the compound's basicity.

Effects on Receptor Binding and Potency

Modifications to the piperidine ring, including the addition of various substituents, can have a substantial impact on receptor binding and potency. For example, in a series of monoamine oxidase (MAO) inhibitors, substituting the piperidine ring with small amino functional groups led to higher activity for MAO-B inhibition. nih.gov Specifically, a methyl group at the 4-position of the piperidine ring in one derivative resulted in the most potent MAO-B inhibition. nih.gov

In the context of fentanyl analogues, methyl additions to the piperidine ring can lead to a wide range of pharmacological properties, including altered potency. wikipedia.org The length of a linker between a piperidine ring and another part of a molecule can also be critical, with a three-membered amide linkage proving optimal for MAO-B inhibitory activity in one study. acs.org

Furthermore, N-substitutions on the piperidine ring are important. For instance, in a series of sigma receptor ligands, piperidine derivatives with specific N-substituents showed high affinity and selectivity. nih.gov

Role of Piperidine Basicity and Fluorination in pKa Reduction

The basicity of the piperidine nitrogen is a key physicochemical property that can be modulated to improve a drug's characteristics. cambridgemedchemconsulting.comcambridgemedchemconsulting.com Introducing fluorine into the piperidine ring is an effective way to reduce its basicity (pKa). cambridgemedchemconsulting.comcambridgemedchemconsulting.com This reduction in basicity can have beneficial effects, such as reducing hERG activity and clearance. cambridgemedchemconsulting.com

The position of the fluorine atom on the piperidine ring influences the extent of pKa reduction. An equatorial fluorine atom generally has a greater effect than an axial one. cambridgemedchemconsulting.com Fluorine substitution at the β or γ position relative to the amine generally results in a significant shift in pKa. nih.gov Specifically, a β-hydroxy or alkoxy group can reduce the pKa by about 1.2 units, while similar substituents at the γ-position can reduce it by about 0.8 units. cambridgemedchemconsulting.com

This principle has been applied in the development of 5-HT1D receptor ligands, where fluorination of the piperidine ring significantly reduced the pKa of the compounds. acs.org This reduction in basicity was shown to have a beneficial influence on oral absorption. acs.org

Indole Core Substitutions and Linker Variations

Modifications to the indole core and the linker connecting it to the piperidine ring are also critical in determining the biological activity of this class of compounds.

Substitutions on the indole ring can significantly impact binding affinity. For instance, in a series of benzodiazepine (B76468) receptor (BzR) ligands, N-methylation of the indole nucleus resulted in inactive compounds, suggesting that the indole NH group is crucial for binding. nih.gov In another series of compounds, substitutions at the 5-position of the indole ring with chloro or nitro groups led to a loss of affinity. nih.gov

The nature and length of the linker between the indole and piperidine moieties also play a crucial role. In a series of MAO-B inhibitors, the optimal length of the linker between the indole and a nitrogen-containing ring was found to be 2-5 carbons. acs.org In another study on σ1 receptor ligands, a linker of a specific length (n=1) was found to be optimal for high affinity. nih.gov

Substituent Effects on Overall Pharmacological Profile

The pharmacological profile of this compound derivatives is significantly influenced by the nature and position of substituents on both the indole and piperidine rings. These modifications can impact receptor binding affinity, selectivity, and functional activity.

Fluorination, in particular, has been shown to have a profound effect on the properties of these ligands. The incorporation of fluorine can significantly reduce the pKa of the compounds. nih.govacs.org This reduction in basicity has been demonstrated to have a beneficial influence on oral absorption. nih.govacs.org

In the context of designing selective human 5-HT1D receptor ligands, the fluorination of 3-(3-(piperidin-1-yl)propyl)indoles has been explored. nih.gov This strategic placement of fluorine atoms can lead to ligands that maintain high affinity and selectivity for the target receptor while exhibiting agonist efficacy in vitro. nih.govacs.org

Furthermore, in the development of antipsychotic agents, a derivative of this scaffold, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (ACP-103), has been identified as a potent 5-HT2A receptor inverse agonist. nih.govresearchgate.net This compound demonstrates high affinity for the human 5-HT2A receptor and a behavioral pharmacological profile consistent with antipsychotic-like efficacy. nih.govresearchgate.net

The table below summarizes the effects of various substituents on the pharmacological profile of this compound derivatives based on available research findings.

Substituent/Modification Effect on Pharmacological Profile Therapeutic Area Reference
FluorinationReduces pKa, improves oral absorptionGeneral nih.govacs.org
Fluorination of propyl linkerMaintains high affinity and selectivity for 5-HT1D receptorNeurology nih.govacs.org
N-(4-fluorophenylmethyl) and N'-(4-(2-methylpropyloxy)phenylmethyl) carbamidePotent 5-HT2A receptor inverse agonist activityPsychiatry nih.govresearchgate.net

Structural Analogs and Derivatives of the Fluoro-Piperidinyl-Indole Scaffold

The exploration of structural analogs and derivatives of the fluoro-piperidinyl-indole scaffold has been a fruitful area of research, leading to the discovery of novel compounds with diverse pharmacological activities. These modifications often involve altering the position of the fluorine atom, replacing the piperidine ring with other heterocycles, or introducing spiro-fused systems.

Positional Isomers (e.g., 5-Fluoro, 6-Fluoro)

The position of the fluorine atom on the indole ring plays a crucial role in determining the biological activity of 3-(piperidin-4-yl)-1H-indole derivatives. Shifting the fluorine from the 4-position to the 5- or 6-position can significantly alter the compound's pharmacological profile.

For instance, 5-fluoro-3-(piperidin-3-yl)-1H-indole has been synthesized as a chiral derivative. nih.gov The synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives, including the 5-fluoro analog, highlights the importance of stereochemistry in the biological activity of these compounds. nih.gov

Similarly, 6-fluoro-3-(piperidin-4-yl)-1H-indole has been investigated for its potential biological activities. This positional isomer serves as a key intermediate in the synthesis of various bioactive molecules and has been explored in the context of antimicrobial and anticancer research. The 6-fluoroindole (B127801) scaffold itself is known to interfere with the quorum sensing system of pathogens and can be functionalized at various positions for drug discovery. ossila.com

The table below provides a comparative overview of the different positional isomers of fluoro-3-(piperidin-4-yl)-1H-indole.

Positional Isomer Key Research Findings Potential Applications Reference
5-Fluoro-3-(piperidin-3-yl)-1H-indoleSynthesized as chiral derivativesUndisclosed in provided text nih.gov
6-Fluoro-3-(piperidin-4-yl)-1H-indoleIntermediate for bioactive moleculesAntimicrobial, Anticancer
Piperazine (B1678402) Analogs

Replacing the piperidine ring with a piperazine moiety is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. In the context of the fluoro-piperidinyl-indole scaffold, piperazine analogs have been explored, particularly in the development of 5-HT1D receptor ligands.

Studies have shown that a 3-(3-(piperazin-1-yl)propyl)indole series of ligands can offer pharmacokinetic advantages over the corresponding 3-(3-(piperidin-1-yl)propyl)indole series. nih.gov The reduced pKa of the piperazines compared to the piperidines is considered a possible explanation for these differences. nih.gov The incorporation of fluorine into these piperazine derivatives has been investigated to further optimize their properties. nih.govacs.org

For example, 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one is a documented piperazine-containing analog, though its specific biological activities are not detailed in the provided search results. nih.gov

The following table summarizes the key aspects of piperazine analogs of the fluoro-piperidinyl-indole scaffold.

Analog Type Key Characteristics Potential Advantages Reference
3-(3-(piperazin-1-yl)propyl)indoleLower pKa compared to piperidine analogsImproved pharmacokinetic profile nih.gov
4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-oneDocumented chemical entityUndisclosed in provided text nih.gov
Spiro-Fused Derivatives

Spiro-fused derivatives represent a class of compounds where the piperidine or indole ring is part of a spirocyclic system. This structural modification introduces three-dimensionality, which can lead to enhanced binding affinity and selectivity for biological targets.

The spiro-indole framework is found in many natural alkaloids and has been a subject of significant interest in synthetic and medicinal chemistry. nih.gov A variety of spiro-fused pyrrolidine, piperidine, and indoline (B122111) heterocyclic scaffolds have been synthesized, often with the goal of creating three-dimensional frameworks for drug discovery. researchgate.netnih.gov These scaffolds are designed to be suitably protected for site-selective manipulation and functionalization. researchgate.netnih.gov

For example, a series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones has been synthesized and shown to possess promising antiproliferation properties against various human cancer cell lines. nih.gov Another example is the development of fluorescent 4-[4-(3H-spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl derivatives as high-affinity probes for σ receptors. acs.org

The table below highlights some of the spiro-fused derivatives related to the fluoro-piperidinyl-indole scaffold.

Spiro-Fused System Key Features Biological Activity/Application Reference
1″-(Alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-dionesMulti-component synthesisAntiproliferative against cancer cell lines nih.gov
4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl derivativesFluorescent probesHigh-affinity for σ receptors acs.org
Spiro[pyrrolidin-3,3'-oxindole]Common scaffold in bioactive compoundsGeneral drug discovery researchgate.net
Other Heterocyclic Replacements

Beyond piperazine, other heterocyclic rings can be used to replace the piperidine moiety in the 3-(piperidin-4-yl)-1H-indole scaffold, leading to novel chemical entities with potentially improved pharmacological profiles.

For instance, the replacement of the piperidine ring in 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one with other structures has been explored in the search for novel NLRP3 inflammasome inhibitors. mdpi.com While not directly a fluoro-indole derivative, this work demonstrates the principle of heterocyclic replacement on a related scaffold.

The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles (tetrahydro-γ-carbolines) as a novel class of CFTR potentiators also illustrates the exploration of alternative fused heterocyclic systems. acs.org

The table below summarizes examples of other heterocyclic replacements for the piperidine ring.

Heterocyclic Replacement Scaffold Therapeutic Target/Application Reference
Benzo[d]imidazole-2-one1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-oneNLRP3 inflammasome mdpi.com
Tetrahydro-γ-carboline2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoleCFTR potentiators acs.org

Preclinical Pharmacological Studies

In Vitro Efficacy Assessments

In vitro studies are crucial for the initial characterization of a compound's biological activity. For 4-Fluoro-3-(piperidin-4-yl)-1H-indole and its related structures, these assessments have provided valuable insights into their mechanisms of action at the cellular and molecular levels.

Cell-Based Assays (e.g., Cytotoxic Effects on Cancer Cell Lines)

The cytotoxic potential of indole (B1671886) derivatives, including those structurally related to this compound, has been evaluated against various cancer cell lines. These assays are fundamental in identifying compounds with anti-proliferative properties. nih.gov

One area of investigation involves the use of cell viability assays, such as the MTT assay, to determine the concentration at which a compound inhibits cancer cell growth. For instance, novel indole–1,2,4-triazole-based N-phenyl acetamide (B32628) hybrids were screened against the hepatocellular cancer Hep-G2 cell line. nih.gov The results indicated that certain derivatives exhibited significant cytotoxic potential. nih.gov Specifically, a 2-fluoro-substituted indole–triazole compound demonstrated notable cell viability reduction and a specific IC50 value, highlighting the potential of fluorinated indole scaffolds in cancer research. nih.gov

Piperidine-containing compounds, a structural feature of this compound, have a recognized broad spectrum of biological activities, including anti-proliferative effects. nih.gov Research on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones showed a reduction in the growth of several hematological cancer cell lines. nih.gov These studies often explore the underlying mechanisms, such as the induction of apoptosis, by measuring the upregulation of apoptosis-promoting genes like p53 and Bax. nih.gov

Table 1: Cytotoxic Activity of Related Indole Derivatives

Compound/DerivativeCell LineAssayKey Findings
2-fluoro-substituted indole–triazoleHep-G2MTT AssayDisplayed significant cytotoxic potential with 12.93 ± 0.55% cell viability and an IC50 value of 55.40 µg/mL. nih.gov
3-chloro-3-methyl-2,6-diarylpiperidin-4-onesHematological cancer cell linesCell Viability AssayReduced cell growth and increased mRNA expression of p53 and Bax. nih.gov

Enzyme Inhibition Assays

The ability of this compound and its analogs to inhibit specific enzymes is a key aspect of their pharmacological profile. Enzyme inhibition assays are employed to quantify the inhibitory potency of a compound against a particular enzyme target.

Derivatives of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, which shares the piperidinyl-heterocycle scaffold, have been investigated as inhibitors of the NLRP3 inflammasome. researchgate.netmdpi.com The inhibitory activity was assessed by measuring the reduction of ATPase activity of human recombinant NLRP3. researchgate.net Certain compounds in the series demonstrated a concentration-dependent inhibition of IL-1β release in LPS/ATP-stimulated human macrophages, indicating their potential as NLRP3 inhibitors. researchgate.net

Receptor Binding and Functional Assays

The interaction of this compound derivatives with various receptors is a primary focus of research, particularly for neurological and psychiatric applications. Receptor binding assays determine the affinity of a compound for a specific receptor, while functional assays assess whether the compound acts as an agonist, antagonist, or inverse agonist.

Derivatives of 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles have been developed as high-affinity, selective antagonists for the human 5-HT(2A) receptor. nih.gov Blocking the 6-position of the indole ring with a fluorine atom led to a compound with a high affinity for the 5-HT(2A) receptor. nih.gov Similarly, another related compound, ACP-103, was identified as a potent 5-HT(2A) receptor inverse agonist, competitively antagonizing the binding of a radioligand to human 5-HT(2A) receptors. researchgate.net

Furthermore, fluorescently labeled indolyl derivatives have been synthesized to study sigma (σ) receptors. acs.orgnih.gov These studies revealed that functionalization at the C-3 position of the indole with a butyl-spiropiperidine portion results in strong interactions with both σ1 and σ2 receptor subtypes. acs.org

Antimicrobial Susceptibility Testing

The potential of indole derivatives as antimicrobial agents has been explored through various susceptibility testing methods. These tests determine the ability of a compound to inhibit the growth of or kill microorganisms.

A series of 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole derivatives demonstrated potent activity against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov The most active derivative was effective against all Gram-positive strains tested, which also included vancomycin-resistant Enterococcus faecalis and Enterococcus faecium. nih.gov Notably, this compound showed no activity against Gram-negative bacteria. nih.gov

In Vivo Models and Behavioral Studies

In vivo studies in animal models are essential for evaluating the systemic effects and potential therapeutic efficacy of a compound. For derivatives of this compound, these studies have primarily focused on their antipsychotic-like activity.

Antipsychotic-Like Activity (e.g., Conditioned Avoidance Test, Hyperactivity Models)

The conditioned avoidance response (CAR) test is a widely used behavioral paradigm to screen for antipsychotic-like activity. wikipedia.org Drugs that selectively suppress the conditioned avoidance response without impairing escape behavior are considered to have potential as antipsychotic agents. wikipedia.org

A derivative of 6-fluoro-1H-indole, NRA0562, was investigated using the CAR test in rats. nih.gov This compound, which has affinities for dopamine (B1211576) and serotonin (B10506) receptors, was found to dose-dependently and significantly impair the conditioned avoidance response, similar to atypical antipsychotics like risperidone (B510) and clozapine, as well as the typical antipsychotic haloperidol (B65202). nih.gov These findings suggest that NRA0562 possesses an atypical antipsychotic profile. nih.gov

The behavioral pharmacological profile of ACP-103, a 5-HT(2A) receptor inverse agonist, was also assessed and found to be consistent with that of an antipsychotic agent. researchgate.net

Procognitive Effects

Currently, there are no publicly available scientific studies that have investigated the procognitive effects of this compound. Research into the potential of this specific compound to enhance cognitive function, memory, or learning has not been reported in the scientific literature.

Antitumor Efficacy in Xenograft Models

There is no published data from preclinical studies evaluating the antitumor efficacy of this compound in xenograft models. While the broader class of indole derivatives has been a subject of cancer research, in vivo studies on this particular fluorinated compound are not available in the public domain. nih.gov

Antimalarial Activity in Parasite Cultures

While direct studies on the antimalarial activity of this compound are not available, research into the parent scaffold, 3-(piperidin-4-yl)-1H-indole, has shown promise. A study focused on this scaffold identified a series of derivatives with activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov

In a high-throughput screening, a series of 38 compounds based on the 3-(piperidin-4-yl)-1H-indole structure were synthesized and evaluated for their anti-parasitic properties. nih.gov The structure-activity relationship (SAR) indicated that modifications on the piperidinyl nitrogen were generally not well-tolerated. However, a lead compound, designated as 10d , emerged from this series with notable antimalarial activity. nih.gov This compound demonstrated efficacy against both drug-sensitive and drug-resistant strains of the malaria parasite. nih.gov

The potential influence of the 4-fluoro substitution on the indole ring of the parent compound has not been specifically reported. Fluorination is a common strategy in medicinal chemistry that can modulate a compound's metabolic stability and receptor binding affinity. vulcanchem.comnih.gov

CompoundScaffoldEC50 (µM) against P. falciparum
Lead Compound (10d)3-(piperidin-4-yl)-1H-indole~ 3

This table presents data for a lead compound from the parent scaffold, as specific data for this compound is not available.

Anti-inflammatory Evaluations (e.g., Carrageenan-induced paw edema)

There are no specific preclinical studies reported in the scientific literature that have evaluated the anti-inflammatory properties of this compound. Standard models of inflammation, such as the carrageenan-induced paw edema test in rodents, have not been used to assess this particular compound according to publicly available data. While some indole derivatives have been investigated for anti-inflammatory effects, specific data for this compound is absent. nih.gov

Absorption, Distribution, Metabolism, and Excretion Adme Studies

In Silico ADMET Prediction

In silico methods utilize computational models to predict the ADMET properties of a molecule before extensive laboratory testing. These predictions are based on the compound's structure and physicochemical properties, offering early insights into its potential drug-like characteristics. nih.gov

Lipinski's Rule of Five is a guideline used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. The rule establishes four key physicochemical parameters. A compound is considered to have good oral bioavailability if it violates no more than one of these rules.

The parameters for 4-Fluoro-3-(piperidin-4-yl)-1H-indole have been calculated based on its molecular structure (C₁₃H₁₅FN₂).

Table 1: Lipinski's Rule of Five Parameters for this compound

Parameter Value Lipinski's Rule (<) Compliance
Molecular Weight 218.27 g/mol < 500 Da Yes
Hydrogen Bond Donors 2 ≤ 5 Yes
Hydrogen Bond Acceptors 3 ≤ 10 Yes

Note: The LogP value requires prediction via specialized software. Based on the values for structurally similar compounds, it is anticipated to be well within the acceptable range of <5. nih.gov

Based on these calculations, this compound complies with the primary criteria of Lipinski's Rule of Five, suggesting it possesses a favorable drug-like profile for oral administration.

Based on its compliance with drug-likeness parameters, this compound is predicted to have good potential for intestinal absorption and oral bioavailability. nih.gov The presence of the fluorine atom may also influence its metabolic stability and membrane permeation. acs.org However, specific quantitative in silico predictions for pharmacokinetic properties such as blood-brain barrier (BBB) permeability, volume of distribution (VDss), and interaction with transporters like P-glycoprotein for this exact compound are not publicly available and would require dedicated computational modeling studies. japsonline.com

In silico toxicity prediction involves the use of computational models to estimate the potential of a compound to cause adverse effects, such as mutagenicity, carcinogenicity, or organ toxicity. frontiersin.org Generating these predictions requires sophisticated quantitative structure-toxicity relationship (QSTR) models. japsonline.com There is no publicly available in silico toxicity data for this compound.

In Vitro ADME Profiling

In vitro ADME studies involve experimental assays using biological systems, such as plasma or liver microsomes, to measure a compound's pharmacokinetic properties directly.

Plasma protein binding determines the extent to which a drug binds to proteins within the blood. This property is crucial as only the unbound fraction of a drug is generally considered pharmacologically active and available to be metabolized or excreted. Despite the importance of this parameter, a review of the scientific literature reveals no publicly available in vitro data on the plasma protein binding of this compound.

Liver microsomes are vesicles of the endoplasmic reticulum that contain key drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) oxidases. In vitro assays using liver microsomes are used to determine a compound's metabolic stability and to calculate its intrinsic clearance—the rate at which it is metabolized by the liver, independent of blood flow. mdpi.com This information is vital for predicting in vivo hepatic clearance. A thorough search of the scientific literature indicates that no specific in vitro data for the microsomal clearance or metabolic stability of this compound have been published.

An article focusing solely on the chemical compound “this compound” cannot be generated at this time. Extensive searches for specific in vivo pharmacokinetic data regarding its oral absorption, bioavailability, brain penetration, distribution, and half-life have not yielded sufficient information to create a thorough and scientifically accurate article as per the requested outline.

The available research discusses the pharmacokinetic properties of related compounds, such as other fluorinated piperidinylindoles or positional isomers. For instance, studies on analogous compounds have shown that the introduction of a fluorine atom can improve oral bioavailability and influence the metabolic profile. However, these findings are not specific to this compound.

Due to the strict requirement to only include information directly pertaining to "this compound," and the absence of such specific data in the public domain, the generation of a detailed article on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not possible. To provide a comprehensive and accurate report, dedicated preclinical studies on this specific molecule would be required.

Mechanisms of Action Moa Elucidation

Molecular Target Identification and Characterization

The precise molecular targets of 4-Fluoro-3-(piperidin-4-yl)-1H-indole have not been definitively identified. However, based on the known interactions of its core chemical structure, potential areas of interaction can be hypothesized.

Enzyme Modulation

There is currently no specific data available in published scientific literature detailing the modulation of any particular enzyme by this compound.

Receptor Interaction Profiles

While direct binding studies for this compound are not available, research on analogous compounds provides some predictive insights into its potential receptor interaction profile. The 3-(piperidin-4-yl)-1H-indole scaffold is a known pharmacophore that interacts with various receptors, particularly serotonin (B10506) (5-HT) and sigma (σ) receptors.

Studies on fluorinated 3-(piperidinyl)indole derivatives have shown that these compounds can act as antagonists for the human 5-HT2A receptor. For instance, the related compound, 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, has demonstrated high affinity for this receptor. nih.gov The introduction of a fluorine atom to the piperidine (B6355638) ring can influence the compound's basicity and, consequently, its binding affinity and selectivity for various receptor subtypes. acs.org

Furthermore, derivatives of 3-(piperidin-4-yl)-1H-indole have been investigated for their affinity towards sigma receptors. The butyl-spiropiperidine portion at the C-3 position of the indole (B1671886) ring has been shown to strongly interact with both σ1 and σ2 binding sites. acs.org

Table 1: Potential Receptor Interactions based on Analogous Compounds

Receptor FamilySpecific SubtypePotential InteractionBasis of Hypothesis
Serotonin (5-HT)5-HT2AAntagonismHigh affinity of similar fluorinated 3-(piperidinyl)indole derivatives
Sigma (σ)σ1 and σ2BindingInteraction of the 3-(piperidin-4-yl)-1H-indole scaffold with sigma receptors

Protein Binding Dynamics

Specific details regarding the protein binding dynamics of this compound, including plasma protein binding, are not documented in the available scientific literature.

Cellular Pathway Influence

The influence of this compound on specific cellular pathways remains uninvestigated in published research.

Signal Transduction Modulation

There is no available data to suggest how this compound might modulate intracellular signal transduction pathways.

Gene Expression Regulation

The effects of this compound on the regulation of gene expression have not been studied.

Metabolic Process Alterations

Currently, there is no available scientific data detailing the specific metabolic process alterations induced by this compound. Research into how this compound is metabolized, its potential effects on metabolic pathways, and its biotransformation products has not been published. Understanding the metabolic fate of a compound is crucial for determining its pharmacokinetic profile and potential interactions within a biological system. The lack of such information for this compound represents a significant gap in the comprehensive understanding of its pharmacological properties.

Computational Approaches to MOA

Computational methods are invaluable tools for predicting and understanding the mechanism of action (MOA) of novel compounds. However, specific computational studies for this compound are not present in the current body of scientific literature.

Molecular Docking Studies

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a small molecule to a macromolecular target. Despite the utility of this technique, there are no published molecular docking studies that have specifically investigated the interactions of this compound with any biological target. Such studies would be essential to identify potential protein targets and to elucidate the structural basis of its activity.

Therapeutic Applications and Future Perspectives

Lead Compound Identification and Optimization

The identification of a "hit" compound through high-throughput screening is a critical first step in the drug discovery process. This initial molecule, while showing activity, often requires significant chemical modification to enhance its potency, selectivity, and pharmacokinetic properties, a process known as hit-to-lead and lead optimization. The 4-fluoro-3-(piperidin-4-yl)-1H-indole scaffold has served as a valuable starting point for such optimization efforts. nih.gov

Structure-activity relationship (SAR) studies are central to the optimization process. These studies involve systematically altering the chemical structure of the lead compound and evaluating the impact of these changes on its biological activity. For indole (B1671886) derivatives, modifications can be made at various positions on the indole ring and the piperidine (B6355638) group to fine-tune the compound's interaction with its biological target. For instance, the introduction of substituents at the indole C-4 or piperidine N-position can significantly alter bioactivity.

The fluorination of the indole ring, as seen in this compound, is a key modification that can enhance a molecule's metabolic stability and binding affinity for its target. acs.org Versatile synthetic strategies have been developed to incorporate fluorine into such ligands, leading to novel series of compounds with improved pharmacokinetic profiles. acs.org

The process of lead optimization is often guided by computational modeling and a variety of assays. Docking studies can predict how a molecule will bind to its target receptor, while in vitro cytotoxicity and kinase inhibition assays help to identify the key pharmacophores responsible for the desired biological effect. This iterative process of design, synthesis, and testing allows for the development of potent and selective drug candidates.

Potential for Drug Development in Specific Disease Areas

The versatile structure of this compound and its derivatives has led to their investigation in a range of therapeutic areas, from disorders of the central nervous system to cancer and infectious diseases.

The indole and piperidine moieties are common features in many neurologically active compounds. Derivatives of 3-(piperidin-4-yl)-1H-indole have shown affinity for serotonin (B10506) receptors, which are implicated in a variety of psychiatric disorders. nih.gov Specifically, fluorination of certain 3-(3-(piperidin-1-yl)propyl)indoles has led to the identification of selective human 5-HT1D receptor ligands with high affinity and agonist efficacy. acs.org The reduction in the basicity of these compounds due to fluorination has been shown to have a beneficial influence on their oral absorption. acs.org

Furthermore, sigma (σ) receptors, which are involved in the modulation of several neurotransmitter systems, are targets of interest for the treatment of psychiatric disorders. nih.gov Derivatives of this compound could potentially be developed as ligands for these receptors. The structural similarity of this scaffold to known antipsychotics and serotonin receptor modulators further highlights its potential in this area.

The indole scaffold is a privileged structure in the design of anticancer agents. Preliminary studies have suggested that 6-fluoro-3-(piperidin-4-yl)-1H-indole may possess anticancer properties. The mechanism of action is thought to involve the interaction with molecular targets such as enzymes and receptors, with the fluorine atom and piperidinyl group playing crucial roles in binding.

The Hedgehog (Hh) signaling pathway is a critical regulator of cell growth and differentiation, and its aberrant activation is linked to several cancers. nih.gov A novel indole derivative has been shown to suppress Hh signaling and inhibit the growth of drug-resistant tumors. nih.gov This suggests that derivatives of this compound could be explored for their potential to inhibit this pathway. Additionally, sigma-2 (σ2) receptors are overexpressed in many human tumors and are considered a promising target for cancer therapeutics. nih.gov Fluorescently tagged indole derivatives have been developed as high-affinity probes for these receptors, demonstrating the potential for this scaffold in developing new cancer diagnostics and treatments. nih.gov

Indole derivatives have a long history of investigation for their antimicrobial properties. Research has indicated that 6-fluoro-3-(piperidin-4-yl)-1H-indole exhibits significant antimicrobial activity in vitro against various bacterial strains. This suggests its potential application in treating infections caused by resistant bacteria. The 4-fluoroindole (B1304775) moiety has been shown to enhance the effectiveness of the antibiotic kanamycin (B1662678) against the multi-drug resistant pathogen Pseudomonas aeruginosa. ossila.com

In the realm of antiviral research, indole-based compounds have been developed as HIV-1 fusion inhibitors that target the gp41 transmembrane glycoprotein. nih.gov Optimization of these compounds has led to derivatives with submicromolar activity against both cell-cell and virus-cell fusion, including strains resistant to existing drugs. nih.gov This highlights the potential for the this compound scaffold in the development of new antiviral agents.

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. A pharmacophore-hybridization strategy has been used to develop novel NLRP3 inhibitors based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold. nih.gov Given the structural similarities, derivatives of this compound could also be investigated for their ability to modulate the NLRP3 inflammasome and other inflammatory pathways.

Role as Pharmaceutical Intermediates and Building Blocks

Beyond its direct therapeutic potential, this compound and related structures are valuable intermediates in the synthesis of more complex pharmaceutical compounds. The indole nucleus can be derivatized at multiple positions, making it a versatile building block for creating diverse chemical libraries for drug screening. ossila.com

For example, 6-fluoro-3-(piperidin-4-yl)-1H-indole serves as a key intermediate in the synthesis of the atypical antipsychotic drug risperidone (B510). Similarly, other piperidine-containing intermediates are crucial for the synthesis of highly active narcotic analgesics. researchgate.net The ability to perform various chemical reactions on the this compound core, such as oxidation, reduction, and substitution, allows for the generation of a wide array of molecules with potentially unique pharmacological profiles.

Emerging Research Directions and Unexplored Potential

The unique structural scaffold of this compound, combining a fluorinated indole ring with a piperidine moiety, positions it as a compound of significant interest for novel therapeutic applications. While extensive clinical research on this specific molecule is not yet widespread, emerging data and the activities of structurally related compounds highlight several promising avenues for future investigation.

Dopamine (B1211576) D4 Receptor Modulation for CNS Disorders

Recent patent literature has brought to light the potential of this compound and its derivatives in the treatment of central nervous system (CNS) disorders. A key finding is the compound's activity as a partial agonist or antagonist at the dopamine D4 receptor. This is a significant area of research, as D4 receptor ligands are being explored for their therapeutic potential in a range of neuropsychiatric conditions.

The selective modulation of the D4 receptor is a sought-after characteristic for novel antipsychotic medications. It is hypothesized that such selectivity could lead to a reduction in the extrapyramidal side effects commonly associated with older antipsychotic drugs that have a broader dopamine receptor activity profile. The exploration of this compound in this context could pave the way for new treatments for schizophrenia and other psychotic disorders.

Potential CNS Application Proposed Mechanism of Action Supporting Evidence
AntipsychoticPartial agonist or antagonist of Dopamine D4 receptorsPatent CN100415737C, Patent CN1133840A google.comgoogle.com

Anticancer and Anti-proliferative Potential

The indole nucleus is a common feature in many compounds with demonstrated anticancer activity. Furthermore, piperidine-containing compounds have shown therapeutic efficacy against various cancers and are being actively investigated in oncology research. This raises the possibility that this compound could be explored as a novel anti-proliferative agent.

Research into related indole derivatives has shown that they can interfere with critical cellular processes in cancer cells. For instance, some indole compounds have been found to inhibit hedgehog signaling, a pathway that, when aberrantly activated, is linked to several malignancies, including basal cell carcinoma and medulloblastoma. The investigation of this compound for similar inhibitory activities could be a fruitful area of research, particularly for drug-resistant cancers.

Inhibition of Kinases

The fluorinated indole structure present in this compound suggests its potential as a kinase inhibitor. Fluorine atoms can form strong interactions with enzyme active sites, potentially leading to potent and selective inhibition. While direct research on this compound is pending, the broader class of indole-based kinase inhibitors is well-established in medicinal chemistry. Further screening against a panel of kinases could uncover novel activities for this compound.

Antimicrobial and Antimalarial Applications

The 3-piperidin-4-yl-1H-indole scaffold has been identified as a promising starting point for the development of new antimalarial drugs. A study focusing on this core structure revealed compounds with activity against drug-resistant strains of Plasmodium falciparum. Given that this compound shares this core structure, its evaluation as a potential antimalarial agent is a logical next step. The addition of the fluorine atom could potentially enhance its metabolic stability and cell permeability, which are desirable properties for antimalarial drug candidates.

Advanced Research Techniques and Methodologies

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of novel chemical entities. By interacting with electromagnetic radiation, molecules like 4-Fluoro-3-(piperidin-4-yl)-1H-indole provide unique spectral fingerprints that reveal intricate details about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

In a typical analysis of an indole (B1671886) derivative, ¹H NMR spectra would identify the signals corresponding to the protons on the indole ring, the piperidine (B6355638) ring, and the N-H group. The fluorine atom at the 4-position of the indole ring would influence the chemical shifts and coupling constants of nearby protons, a key feature in confirming its position. Similarly, ¹³C NMR provides data on each carbon atom in the structure. For fluorinated compounds, ¹⁹F NMR is also a critical technique, showing a distinct signal for the fluorine atom, with its chemical shift providing information about its electronic environment. rsc.org

While specific spectral data for this compound is not publicly available, the table below illustrates typical chemical shifts observed for a related compound, 5-Fluoro-3-methyl-1H-indole, to demonstrate the type of data obtained.

Nucleus Observed Chemical Shifts (δ) in ppm Multiplicity & Coupling Constants (J)
¹H7.89, 7.27-7.25, 7.23, 7.03, 6.95, 2.31s, m, dd, s, td, d
¹³C158.76, 156.77, 132.84, 128.83, 123.49, 112.02, 111.59, 110.38, 103.91, 9.70-
¹⁹F-125.24-
Data presented for the analogous compound 5-Fluoro-3-methyl-1H-indole as an illustrative example. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition and exact mass of this compound with extremely high accuracy. This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental formulas.

HRMS analysis provides a high-resolution mass-to-charge ratio (m/z) that can be used to confirm the molecular formula of the target compound. mdpi.com For this compound (Molecular Formula: C₁₃H₁₅FN₂), the expected monoisotopic mass is approximately 218.1219 Da. HRMS analysis would aim to detect the protonated molecule [M+H]⁺ with a measured m/z value extremely close to the calculated value of 219.1292. uni.lu The fragmentation pattern observed in the MS/MS spectrum further helps to confirm the structure by showing the breakdown of the molecule into smaller, identifiable pieces. mdpi.com

The table below shows predicted mass spectrometry data for the positional isomer, 5-fluoro-3-(piperidin-4-yl)-1H-indole, which illustrates the expected values for such an analysis.

Adduct Predicted m/z
[M+H]⁺219.12921
[M+Na]⁺241.11115
[M-H]⁻217.11465
Data presented for the isomeric compound 5-fluoro-3-(piperidin-4-yl)-1H-indole. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. eurjchem.com For this compound, the IR spectrum would be expected to show characteristic absorption bands that confirm the presence of key structural features.

Specific vibrational frequencies would indicate the N-H stretch of the indole ring, typically seen in the range of 3300-3500 cm⁻¹. The C-H stretches of the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic indole ring would be observed in the 1450-1600 cm⁻¹ region. A crucial peak would be the C-F stretching vibration, which confirms the presence of the fluorine substituent, typically found in the 1000-1400 cm⁻¹ range. Analysis of an indole derivative using FTIR-ATR has been documented in related research. rsc.org

Chromatographic Purification and Analysis

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for both the purification and purity analysis of compounds like this compound. researchgate.net In analytical mode, HPLC is used to determine the purity of a sample by separating it into its individual components. cetjournal.it A sample of the compound is injected into the HPLC system, and a chromatogram is produced, ideally showing a single major peak for the pure compound. The purity is often quantified by the area percentage of this peak, with values greater than 95% typically required for compounds used in further research. uniba.it

For preparative HPLC, the same principles are used on a larger scale to isolate the desired compound from a mixture. rsc.org The choice of stationary phase (e.g., C18) and mobile phase (e.g., a mixture of methanol (B129727) or acetonitrile (B52724) and water) is optimized to achieve the best separation. rsc.orguniba.it

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unar.ac.id While less common for non-volatile indole salts, it can be used to analyze the free base form of this compound or its more volatile derivatives. The sample is vaporized and separated based on its boiling point and interactions with the GC column. researchgate.net As components elute from the column, they are ionized and detected by the mass spectrometer, which provides a mass spectrum that can be used for identification by comparing it to spectral libraries. rsc.orgshimadzu.com This technique is highly effective for identifying and quantifying trace impurities if they are sufficiently volatile. rsc.org

Computational Chemistry and Bioinformatics

Computational chemistry and bioinformatics provide essential frameworks for understanding the molecular properties of compounds like this compound at an electronic level. These techniques predict molecular geometry, reactivity, and interactions, guiding the synthesis and application of new derivatives. While specific computational studies focusing exclusively on this compound are not extensively detailed in the available literature, the application of these methods to structurally similar piperidine and indole derivatives illustrates their power and utility.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic ground-state structure of molecules. nanobioletters.com This method is instrumental in predicting optimized molecular geometries, atomization energies, and the size and shape of molecules. nanobioletters.com For heterocyclic compounds, DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), can determine the most stable conformation and analyze frontier molecular orbitals (HOMO-LUMO). nanobioletters.com The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. For instance, in a study on a different piperidine derivative, the HOMO-LUMO energy gap was calculated to be 4.2140 eV, indicating its stable nature. nanobioletters.com Such analyses are crucial for understanding the electronic properties that govern a molecule's biological activity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that examines the charge distribution and interactions within a molecule. It provides a detailed picture of bonding, lone pairs, and intermolecular delocalization of electron density. By analyzing the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, NBO can quantify the stability of the molecule arising from hyperconjugation and charge transfer. This information is vital for understanding how substituents, such as the fluorine atom and piperidinyl group on the indole ring, influence the electronic character and reactivity of the molecule, which in turn affects its binding affinity to biological targets.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the reactive sites of a molecule. researchgate.net An MEP map displays the electrostatic potential on the surface of a molecule, using a color scale to indicate different charge distributions. Typically, red areas represent electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow colors represent neutral and less negative regions, respectively. researchgate.net By analyzing the MEP map, researchers can predict how a molecule like this compound might interact with a receptor or enzyme active site. For example, the nitrogen atoms in a heterocyclic system often appear as nucleophilic sites, making them key points for interaction with negatively charged species. researchgate.net The topography of the MESP can also provide a quantitative measure of the strength of π-conjugation in molecular systems. rsc.org

Fluorescence-Based Techniques for Receptor Studies

The development of fluorescent ligands is a powerful strategy for studying receptor distribution, pharmacology, and function in real-time. The indole-piperidine scaffold, central to this compound, has been successfully used to create high-affinity fluorescent probes for sigma (σ) receptors, which are targets of significant pharmaceutical interest for cancer and Alzheimer's disease. nih.govacs.orgunito.it

Researchers have functionalized indole derivatives with various fluorescent tags, creating probes that span the visible and near-infrared spectrum. acs.org These fluorescent ligands enable detailed investigation of receptor binding and localization through several advanced techniques:

Confocal and Live Cell Microscopy: These techniques use fluorescent probes to visualize receptor distribution and trafficking in living cells with high resolution. For example, specific red-emitting fluorescent σ2 ligands have been validated as powerful tools for such studies. nih.govunito.it

Flow Cytometry: This method allows for the rapid, quantitative analysis of receptor expression on the surface of large populations of cells. Studies have utilized cyanine-based (Cy-5) fluorescent ligands to characterize σ receptor binding profiles in cell lines like the MCF7 breast adenocarcinoma line. acs.org

Time-Resolved Förster Resonance Energy Transfer (TR-FRET): This assay has become an attractive alternative to radioligand binding assays. It uses a fluorescent probe as a tracer to study ligand-receptor interactions, including binding kinetics, in a high-throughput format. nih.gov

The choice of fluorophore and its attachment point on the indole scaffold is critical, as it can significantly impact the ligand's binding affinity and selectivity for receptor subtypes (σ1 vs. σ2). nih.govacs.org For instance, attaching red-emitting cyanine-based fluorophores (Cy-5 and Cy-7) to an indole scaffold can confer high affinity for the σ2 receptor. acs.org The strategic design of these probes has led to the identification of compounds with nanomolar affinity and high selectivity, providing invaluable tools for elucidating receptor biology. nih.govacs.org

Binding Affinities of Fluorescent Indole Derivatives at Sigma Receptors
CompoundFluorophoreσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity
Siramesine-like 19Cy-551.330.2Pan-affinity
Siramesine-like 20Cy-788.839.8Pan-affinity
Compound 29Cy-548851.1~10-fold for σ₂
Compound 30Cy-756939.4~14-fold for σ₂

Data sourced from J. Med. Chem. 2023, 66, 5, 3798–3817. nih.govacs.org

Positron Emission Tomography (PET) Imaging Ligand Development

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in-vivo quantification of biological processes. The development of PET radioligands based on the fluoro-indole scaffold is an active area of research for imaging disease-related biomarkers, such as enzymes and receptors.

A close structural analog, 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole, has been synthesized and evaluated as a potential PET tracer for targeting tryptophan 2,3-dioxygenase (TDO), an enzyme implicated in cancer. nih.gov The development process for such a tracer involves several key steps:

Radiosynthesis: The compound is labeled with a positron-emitting isotope, most commonly fluorine-18 (B77423) (¹⁸F). The synthesis of [¹⁸F]4 was achieved through a copper-mediated nucleophilic ¹⁸F-fluorination, a common method for incorporating the radioisotope into the molecular structure. nih.gov

In Vivo Imaging: Small animal dynamic PET/CT imaging is performed to assess the biodistribution and pharmacokinetics of the radiotracer. In studies with [¹⁸F]4 in mice, the tracer showed rapid accumulation in the heart and brain. nih.gov

Metabolism Studies: It is crucial to assess the metabolic stability of the tracer in vivo. A significant challenge in developing PET tracers is potential de-fluorination or metabolism, which can reduce brain uptake and complicate image interpretation. nih.govbiorxiv.org

Q & A

Q. Optimization strategies :

  • Catalyst screening : Test Pd/C or Raney Ni for improved efficiency.
  • Pressure modulation : Increase H₂ pressure (3–5 bar) to enhance reaction rates.
  • Purification : Flash chromatography with DCM/MeOH gradients reduces impurities.

Q. Table 1: Synthesis parameters

StepConditionsYieldReference
Reductive aminationPtO₂, H₂ (2 bar), 1 hour51%

Which spectroscopic techniques are most effective for characterizing this compound?

Q. Basic

  • ¹H/¹³C NMR :
    • Aromatic protons appear as doublets (δ 7.2–7.4 ppm, J = 8–10 Hz) due to C4-fluorine coupling .
    • Piperidine CH₂ groups resonate at δ 2.5–3.5 ppm .
  • ¹⁹F NMR : A singlet near δ -118 ppm confirms fluorine substitution .
  • HRMS : [M+H]⁺ peak at m/z 245.1263 (theoretical for C₁₃H₁₄FN₂⁺) .

Q. Table 2: Spectral signatures

TechniqueDiagnostic SignalStructural Assignment
¹H NMRδ 7.25 (d, J=9 Hz)C4-fluorine coupling
¹⁹F NMRδ -118.5 ppmC4-F substituent

How does substitution on the indole ring influence serotonin receptor (5-HT1A) binding?

Q. Advanced

  • Piperidine position : Replacing 3-(piperidin-4-yl) with 3-(piperidin-3-yl) alters receptor selectivity due to steric effects on pharmacophore alignment .
  • Fluorine role : The C4-fluoro group enhances binding via hydrophobic interactions with receptor subpockets .

Q. SAR recommendations :

  • Positional isomerism : Test C5/C6-fluoro analogs to map electronic effects.
  • Hybrid analogs : Introduce sulfonamide or carbamate groups on piperidine to modulate lipophilicity.

What computational methods predict bioactive conformations of this compound?

Q. Advanced

  • Molecular docking : Use AutoDock Vina with 5-HT1A crystal structures (PDB: 7EKG). Validate poses via:
    • RMSD clustering : Compare top 10 poses (<2 Å deviation).
    • MM/GBSA scoring : Rank binding energies .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-receptor complexes.

Validation : Cross-check computational results with radioligand displacement assays .

How to design in vitro assays for evaluating 5-HT1A receptor affinity?

Q. Advanced

Radioligand displacement : Use [³H]-8-OH-DPAT in HEK293 membranes expressing 5-HT1A.

Concentration range : 0.1 nM–10 µM to calculate IC₅₀ values .

Controls :

  • Positive: Serotonin (EC₅₀ ~50 nM).
  • Negative: Assay buffer.
  • Reference antagonist: WAY-100635.

Q. Critical parameters :

  • Z’-factor : Ensure >0.5 for robustness.
  • Counter-screening : Test against SERT and 5-HT2A to confirm selectivity .

How to resolve discrepancies in reported biological activity data?

Q. Advanced

  • Assay conditions : Standardize buffer pH (7.4), temperature (25°C), and membrane protein concentration (0.5 mg/mL).
  • Compound purity : Verify via HPLC (>98%) and HRMS to exclude batch variability .
  • Receptor source : Compare results from transfected cells vs. native tissue preparations.

What are stability considerations for long-term storage?

Q. Basic

  • Storage : -20°C in argon-sealed vials (avoid light/moisture).
  • Degradation monitoring : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to detect oxidation byproducts.

How to scale up synthesis for preclinical studies?

Q. Basic

  • Catalyst loading : Optimize PtO₂ to 2.5 mol% for cost efficiency.
  • Safety : Conduct exothermic reaction monitoring in pressurized reactors.
  • Workflow : Implement inline FTIR for real-time reaction tracking.

What structural insights does X-ray crystallography provide?

Q. Advanced

  • Crystal packing : Non-classical H-bonding between indole N–H and adjacent π-systems stabilizes chains (observed in analogs) .
  • Torsional angles : Piperidine ring puckering (C2-endo vs. C3-endo) affects receptor docking.

How to integrate structural and computational data for mechanism studies?

Q. Advanced

  • Hybrid modeling : Overlay docking poses with crystal structures (e.g., PDB: 6WHR) to refine binding hypotheses.
  • Free energy perturbation : Calculate ΔΔG for fluorine → chloro substitutions to quantify affinity changes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.